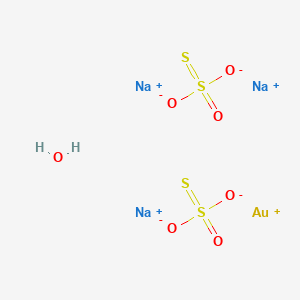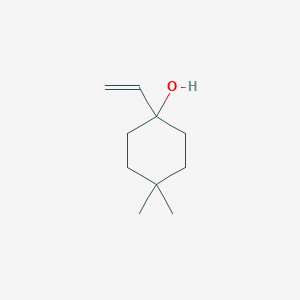
2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dimethylbenzyl chloride with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic acids or boronic esters.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acids.
Borates: Formed through the reaction of boronic acids with alkoxides.
Substitution Products: Various substituted benzyl derivatives can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable boronic esters and borates. These compounds can interact with various biological targets, such as enzymes and receptors, leading to specific biological responses. The molecular pathways involved depend on the specific application and the nature of the biological system.
Comparación Con Compuestos Similares
Phenylboronic acid
Benzylboronic acid
2,5-Dimethylbenzyl chloride
2,5-Dimethoxybenzyl alcohol
Propiedades
Fórmula molecular |
C15H23BO2 |
|---|---|
Peso molecular |
246.15 g/mol |
Nombre IUPAC |
2-[(2,5-dimethylphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO2/c1-11-7-8-12(2)13(9-11)10-16-17-14(3,4)15(5,6)18-16/h7-9H,10H2,1-6H3 |
Clave InChI |
JJLWYKGIGNDWLY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CC2=C(C=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B15361975.png)
![3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15361977.png)
![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-2-ylamine](/img/structure/B15361983.png)

![methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B15362007.png)



![(8AS)-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,5,8,8A-tetrahydrooxazolo[3,4-A]pyridin-3-one](/img/structure/B15362027.png)

![9-[(4-Methoxyphenyl)methyl]-1,5-dimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B15362035.png)
![N-(benzo[d]oxazol-2-yl)acetamide](/img/structure/B15362041.png)

